3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-Butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a benzofuropyrimidine-dione core. Its structure includes a 3-butyl group and a 4-chlorobenzyl moiety at positions 3 and 1, respectively. The benzofuro[3,2-d]pyrimidine scaffold combines a benzofuran ring fused with a pyrimidine-dione system, which is associated with diverse biological activities, including antiviral, herbicidal, and antioxidant properties, as observed in related compounds .
Properties
Molecular Formula |
C21H19ClN2O3 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-3-12-23-20(25)19-18(16-6-4-5-7-17(16)27-19)24(21(23)26)13-14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
AOZGOOCORLOQEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields, often in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials, would apply.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or pyrimidine rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit critical pathways associated with cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities, which could be leveraged for developing new antibiotics or antifungal agents .
Biological Studies
Mechanism of Action : The mechanism by which 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets within cells. These interactions can lead to alterations in biochemical pathways that are crucial for disease progression .
Case Study Examples :
- Pyrido Derivatives : A study on pyrido derivatives similar to this compound demonstrated significant inhibition of eEF-2K activity in MDA-MB-231 breast cancer cells, with IC50 values ranging from 420 nM to 930 nM .
- Antioxidant Activity : Research has shown that several derivatives exhibit promising antioxidant effects measured through DPPH inhibition assays, indicating potential therapeutic benefits in oxidative stress-related conditions .
Material Science
The unique properties of 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione also make it a candidate for applications in material science. Its structural characteristics allow for potential use in developing new materials with specific electronic or optical properties.
Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | Iminophosphoranes, n-butyl isocyanate |
| Reaction Conditions | Temperature: 40–50°C |
| Catalysts Used | Sodium ethoxide or potassium carbonate |
| Final Product | 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Mechanism of Action
The mechanism of action of 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues of Benzofuro/Pyrido-Pyrimidine-diones
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Fused Ring Systems :
- The benzofuro ring in the target compound may confer distinct electronic properties compared to pyrido or cyclopenta systems due to the oxygen atom in the furan moiety. This could influence binding affinity to biological targets or redox activity .
- Pyrido[3,2-d]pyrimidine derivatives (e.g., 3-isopropyl analog) exhibit herbicidal activity, suggesting that substituent position (e.g., 3-alkyl groups) plays a critical role in agrochemical applications .
In cyclopenta[d]pyrimidine-diones, 7-thioether substituents significantly enhance antioxidant activity, achieving IC₅₀ values comparable to reference compounds like ascorbic acid in Fe²⁺-mediated oxidation assays .
Molecular Weight and Physicochemical Properties :
- Higher molecular weight analogs (e.g., E545-0656 at 454.48 g/mol) may face challenges in bioavailability, whereas smaller compounds like 1,3-dimethylpyrido derivatives (191.19 g/mol) could exhibit better solubility .
Functional Comparisons
Antioxidant Activity
- 7-Thio-cyclopenta[d]pyrimidine-diones : Demonstrated potent antiradical activity in Fe²⁺-dependent adrenaline oxidation models. For example, 3-cyclohexyl-7-thio derivatives showed IC₅₀ values ranging from 0.8–1.2 mM, comparable to ascorbic acid (IC₅₀ = 1.0 mM) .
Herbicidal Activity
- 3-Isopropyl-pyrido[3,2-d]pyrimidine-dione: Achieved 90% inhibition of barnyard grass at 1.0 kg/ha in pre-emergence assays, attributed to HOMO/LUMO interactions with molecular targets like protoporphyrinogen oxidase .
Antiviral Potential
- Pyrimidine-dione Derivatives: Stavudine and AZT, which lack fused ring systems, are clinically used antivirals. The benzofuropyrimidine scaffold in the target compound could offer novel mechanisms of action, though experimental validation is required .
Biological Activity
3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention due to its notable biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is , with a molecular weight of approximately 302.75 g/mol. The compound features a benzofuro[3,2-d]pyrimidine core structure which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.75 g/mol |
| CAS Number | 62208-68-8 |
Synthesis
The synthesis of this compound typically involves the aza-Wittig reaction , utilizing iminophosphoranes and n-butyl isocyanate under controlled conditions (40–50°C). This method generates carbodiimide intermediates that react with nitrogen-oxygen-containing nucleophiles to yield the target compound. Catalysts such as sodium ethoxide or potassium carbonate are often employed to enhance reaction efficiency.
Antimicrobial Activity
Research indicates that derivatives of benzofuro[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione have been tested against various bacterial strains using the agar well diffusion method. These studies showed moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Recent studies have highlighted the potential of benzofuro[3,2-d]pyrimidine derivatives in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, derivatives with similar structures have been reported to exhibit cytotoxic effects against different cancer cell lines in vitro.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antibacterial Activity
A study assessed the antibacterial properties of various benzofuro derivatives against Bacillus subtilis and Staphylococcus aureus. The results indicated that compounds with similar substituents to 3-butyl-1-(4-chlorobenzyl) exhibited inhibition zones ranging from 12 mm to 18 mm compared to a control drug (ciprofloxacin) which had inhibition zones of 35–46 mm. This demonstrates the compound's moderate antibacterial efficacy .
Case Study 2: Anticancer Activity
In another study evaluating the anticancer effects of related compounds, it was found that certain derivatives significantly reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting the therapeutic potential of this class of compounds in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
